molecular formula C5H7BO2S2 B3241181 2-(Methylthio)thiophene-3-boronic acid CAS No. 1451392-35-0

2-(Methylthio)thiophene-3-boronic acid

Cat. No. B3241181
CAS RN: 1451392-35-0
M. Wt: 174.1 g/mol
InChI Key: ZFHGPMWXARXDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Methylthio)thiophene-3-boronic acid” is a chemical compound . It is a type of boronic acid, which are compounds that are known for their versatility and utility in the field of organic chemistry . They are commonly used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a topic of ongoing research. One method involves the protodeboronation of pinacol boronic esters . This process involves a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Chemical Reactions Analysis

Boronic acids, including “2-(Methylthio)thiophene-3-boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-(Methylthio)thiophene-3-boronic acid: is a valuable reagent in Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . This powerful method allows the formation of carbon–carbon bonds between aryl or vinyl boron compounds and organic halides. The broad application of Suzuki–Miyaura coupling arises from its exceptionally mild and functional group-tolerant reaction conditions, the relatively stable and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Protodeboronation Strategies

Researchers have explored protodeboronation using various boron ate complexes. While not specific to this compound, these strategies involve replacing boron groups with other functional groups, leading to diverse products. For example, less nucleophilic boron ate complexes can prevent unwanted aryl addition reactions, allowing for selective transformations .

Sensing Applications

Boronic acids, including 2-(Methylthio)thiophene-3-boronic acid , are increasingly utilized in sensing applications. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) make them valuable for homogeneous assays and heterogeneous detection systems .

Safety and Hazards

The safety data sheet for a similar compound, “Phenylboronic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and it may be harmful if swallowed .

properties

IUPAC Name

(2-methylsulfanylthiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S2/c1-9-5-4(6(7)8)2-3-10-5/h2-3,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHGPMWXARXDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262798
Record name Boronic acid, B-[2-(methylthio)-3-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)thiophene-3-boronic acid

CAS RN

1451392-35-0
Record name Boronic acid, B-[2-(methylthio)-3-thienyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(methylthio)-3-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)thiophene-3-boronic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)thiophene-3-boronic acid
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)thiophene-3-boronic acid
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)thiophene-3-boronic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)thiophene-3-boronic acid
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)thiophene-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.